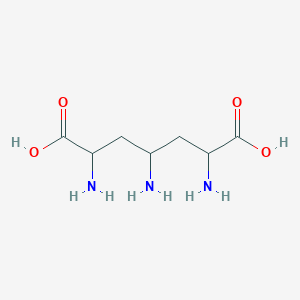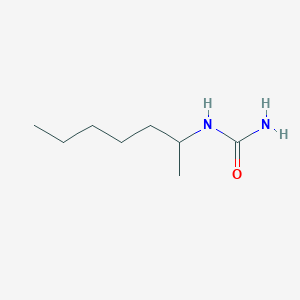
1-Heptan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptan-2-ylurea is an organic compound with the molecular formula C8H18N2O It belongs to the class of ureas, which are characterized by the presence of a carbonyl group attached to two amine groups
Vorbereitungsmethoden
1-Heptan-2-ylurea can be synthesized through several methods. One common synthetic route involves the reaction of 1-heptan-2-amine with an isocyanate. The reaction typically proceeds under mild conditions and yields the desired urea compound. Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent, which reacts with 1-heptan-2-amine to form this compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The choice of solvents, temperature, and reaction time can be adjusted to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
1-Heptan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the amine groups, where different substituents can replace the hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Heptan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials due to its chemical properties.
Wirkmechanismus
The mechanism of action of 1-heptan-2-ylurea involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Heptan-2-ylurea can be compared with other similar compounds, such as:
1,3-Disubstituted Ureas: These compounds have similar structures but differ in the substituents attached to the urea group.
Thioureas: These compounds contain a sulfur atom in place of the oxygen atom in ureas. They exhibit different chemical properties and reactivity compared to ureas.
N,N’-Disubstituted Ureas: These compounds have two different substituents attached to the nitrogen atoms of the urea group.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
38545-82-3 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
heptan-2-ylurea |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-6-7(2)10-8(9)11/h7H,3-6H2,1-2H3,(H3,9,10,11) |
InChI-Schlüssel |
BPPXJHBRJMHVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


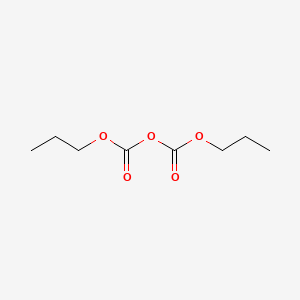
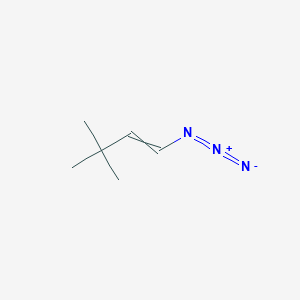

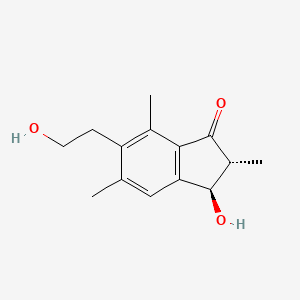
![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
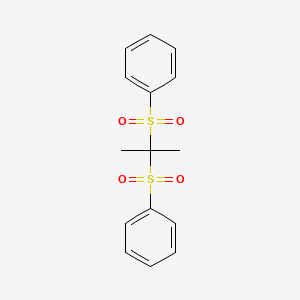
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
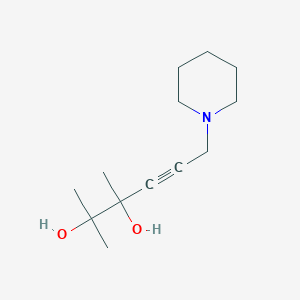
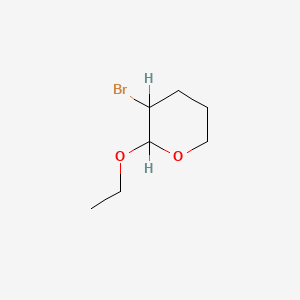

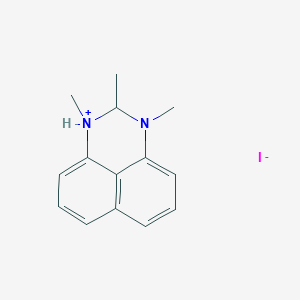
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
